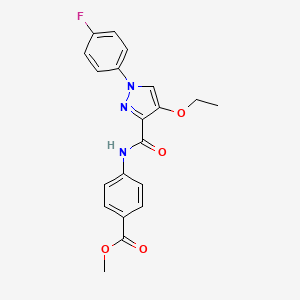

![molecular formula C21H25N5O5 B3005115 8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione CAS No. 887466-77-5](/img/structure/B3005115.png)

8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

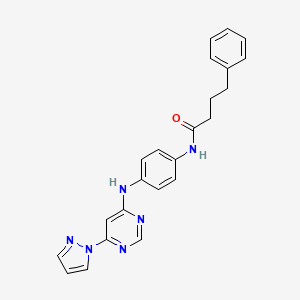

The compound "8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that belongs to the purine derivative family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications. The molecule is likely to possess interesting chemical and physical properties due to its unique substitution pattern, which includes various functional groups such as dimethoxyphenyl and ethoxyethyl groups attached to the purine core.

Synthesis Analysis

The synthesis of purine derivatives often involves the condensation of various reagents and the formation of multiple bonds in a stepwise manner. For instance, the synthesis of 6-(azolyl)purines from base and nucleoside starting materials has been described, where treatment of dichloropurine with imidazole and subsequent reactions lead to the formation of substituted purines . Similarly, the condensation of diethylacetal of dimethylformamide with substituted imidazoles yielded derivatives of polymethylenehypoxanthines, which are precursors to various substituted purines . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex, with the potential for various conformations. X-ray crystallography studies have shown that purine derivatives can exhibit coplanar or twisted conformations depending on the substituents attached to the purine ring . The presence of substituents can also affect the shielding of certain atoms within the molecule, influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Purine derivatives can undergo a range of chemical reactions, including regiospecific alkylation and glycosylation . The specific chemical reactions that "8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" can participate in would depend on the reactivity of its functional groups. For example, the ethoxyethyl group might be involved in reactions typical for ethers, while the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary widely. For example, the crystalline structure of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was found to have layered crystal packing stabilized by hydrogen bonds and electrostatic interactions . The compound's properties such as solubility, melting point, and stability would be influenced by its molecular structure and the nature of its intermolecular interactions. The presence of alkyl and alkoxy substituents could affect the molecule's lipophilicity and potential biological activity.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

1. Serotoninergic and Dopaminergic Receptor Affinity

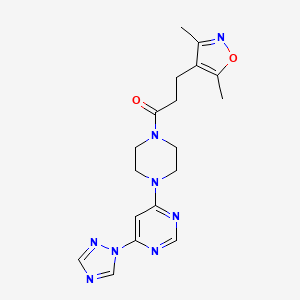

A study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explored their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study found that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Docking studies suggested that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity. Some compounds showed potential as anxiolytic and antidepressants, highlighting their therapeutic potential in mental health disorders (Zagórska et al., 2015).

2. Antiviral and Antihypertensive Activity

Another research direction involves the synthesis of 7,8-polymethylenepurine derivatives showing precursors for compounds with potential antiviral and antihypertensive activities. The study provides a foundation for developing new drugs targeting specific viral infections and hypertension management (Nilov et al., 1995).

properties

IUPAC Name |

6-(2,4-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-6-31-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11-12H,6,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJONPAVVHYVKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)